cis-2-Aminocyclobutane-1-carboxylic acid

Overview

Description

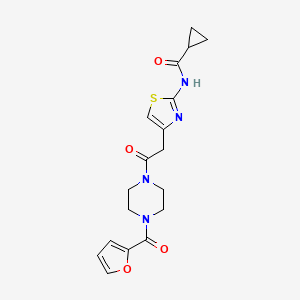

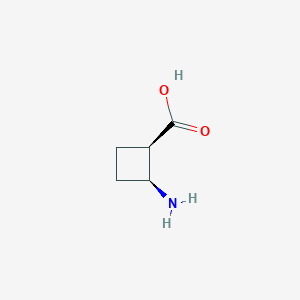

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 151.59 .Scientific Research Applications

Synthesis and Structural Studies

- Enantiodivergent Synthesis : cis-2-Aminocyclobutane-1-carboxylic acid has been synthesized through enantiodivergent synthetic sequences, demonstrating its potential in stereocontrolled synthetic methodologies for preparing bis(cyclobutane) beta-dipeptides (Izquierdo et al., 2005).

- Photochemical Routes : A photochemical route has been explored for the synthesis of hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic Acid, showcasing a new synthetic approach (Chang et al., 2018).

- Conformational Preferences : Studies have shown that this compound derivatives exhibit specific conformational preferences, crucial for designing peptides with desired structural properties (Fernandes et al., 2010).

Applications in Peptide Design

- Peptide Folding : The this compound plays a significant role in the folding of hybrid peptides, affecting the overall structure and potential functionality of these peptides (Illa et al., 2017).

- Design of Nanostructures : This compound has been utilized in the design of peptide foldamer-based self-assembled nanostructures, demonstrating its relevance in the emerging field of nanoscale materials for biomedical applications (Szefczyk, 2021).

- Potential in Therapy : Its derivatives have been explored for potential use in neutron capture therapy, a promising area for cancer treatment (Kabalka & Yao, 2003).

Physical-Chemical Properties

- Stereochemical Synthesis : The compound's stereochemical synthesis is essential for accessing its enantiomerically pure form, a critical factor in pharmaceutical and chemical research (Fernandes et al., 2009).

- pKa Values Study : Research has been conducted on the pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into the physical-chemical properties of such compounds (Chernykh et al., 2016).

Solid-State Organization

- Vibrational Circular Dichroism Studies : The use of vibrational circular dichroism has been employed to probe the solid-state organization of derivatives of this compound, contributing significantly to our understanding of molecular interactions in solid states (Declerck et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a cyclic β-amino acid It’s known that β-amino acids, including acbc, are often incorporated into peptides, leading to the formation of foldamers . These foldamers can interact with various biological targets, influencing their function .

Mode of Action

It’s known that peptides containing β-amino acids, like acbc, can undergo self-assembly, forming different interactions that lead to the creation of well-defined nanostructures . These nanostructures can interact with biological targets, potentially altering their function .

Biochemical Pathways

The self-assembled nanostructures formed by peptides containing β-amino acids like acbc can potentially interact with various biochemical pathways, influencing their function .

Pharmacokinetics

It’s known that β-amino acids are extraordinarily stable in metabolic processes occurring in mammals, insects, and plants, and they undergo microbial degradation very slowly . This suggests that ACBC may have good bioavailability and stability in the body.

Result of Action

The interaction of the self-assembled nanostructures formed by peptides containing β-amino acids like acbc with biological targets can potentially alter their function , leading to various molecular and cellular effects.

Action Environment

The stability of β-amino acids in various metabolic processes suggests that they may be resistant to various environmental factors .

Properties

IUPAC Name |

(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272388 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221158-95-8 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)